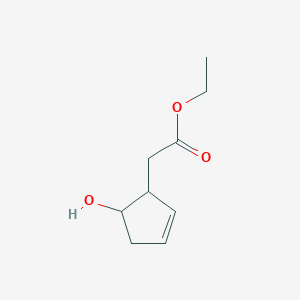

Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate

Description

Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate (CAS No. 43119-28-4) is an organic compound featuring a cyclopentene ring substituted with a hydroxyl group at the 5-position and an ethyl acetate moiety at the 2-position. The cyclopentene ring introduces strain and unsaturation, which may enhance reactivity in ring-opening or conjugation reactions.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3 |

InChI Key |

SWJCBSVFGOLYPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1C=CCC1O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most industrially viable method, described in Chinese Patent CN103058870A, employs diethyl adipate as the starting material in a "one-pot" sequence involving condensation, substitution, hydrolysis, and esterification. The process begins with the cyclization of diethyl adipate using sodium metal in toluene at reflux temperatures (85–100°C). Ethyl chloroacetate is then introduced to form the cyclopentene intermediate, followed by hydrochloric acid-mediated hydrolysis to yield 2-oxocyclopentylacetic acid. Final esterification with ethanol under sulfuric acid catalysis produces the target compound.

Key Reaction Conditions :

- Cyclization : Sodium (0.749 mol) in toluene at 85°C for 6 hours.

- Substitution : Ethyl chloroacetate (0.749 mol) added dropwise at ≤100°C.

- Hydrolysis : Reflux with 40% sulfuric acid for 6 hours.

- Esterification : Ethanol (300 mL) and sulfuric acid (2 mL) at reflux for 8 hours.

Yield and Optimization

The patent reports a 60.0% overall yield after vacuum distillation (115–120°C at 10 mmHg). Critical optimizations include:

- Solvent Selection : Toluene minimizes side reactions during cyclization.

- Acid Concentration : 40% sulfuric acid balances hydrolysis efficiency and equipment corrosion.

- Purification : A single distillation step suffices due to minimal byproducts.

Table 1: Performance Metrics of One-Pot Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Diethyl adipate (0.749 mol) |

| Total Reaction Time | 24 hours |

| Final Yield | 60.0% |

| Purity (Post-Distillation) | >98% (GC analysis) |

Enzymatic Transesterification Using Lipase Catalysts

Biocatalytic Route

European Patent EP1428888A1 details an enantioselective synthesis leveraging lipases from Alcaligenes sp. to resolve cis-cyclopent-1-ene-3,5-diol into (1S,4R)-(-)-4-hydroxycyclopent-2-enyl acetate, a precursor for ethyl esterification. The lipase catalyzes transesterification with vinyl acetate in acetone, achieving 72% yield and 94% enantiomeric excess (ee).

Procedure :

- Enzyme Preparation : Lipase QL (Meito Sangyo) immobilized on ceramic carriers.

- Reaction Setup : cis-Cyclopent-1-ene-3,5-diol (10 g), vinyl acetate (10 mL), acetone (35 mL), and lipase (1.4 g) stirred at 10°C for 6 hours.

- Workup : Filtration, solvent stripping, and sequential extraction with heptane and dichloromethane.

Advantages and Limitations

- Selectivity : The lipase’s specificity for the 5-position hydroxyl group ensures high ee.

- Sustainability : Avoids harsh acids/bases, aligning with green chemistry principles.

- Challenges : Enzyme cost ($120–150/g) and low product concentration (<1% w/v) hinder scalability.

Table 2: Enzymatic vs. Chemical Synthesis

| Metric | Enzymatic Method | One-Pot Synthesis |

|---|---|---|

| Yield | 72% | 60% |

| Enantiomeric Excess | 94% | N/A (Racemic) |

| Reaction Temperature | 10°C | 85–100°C |

| Environmental Impact | Low (No strong acids) | Moderate (H2SO4 usage) |

Acid-Catalyzed Esterification of Hydroxycyclopentene Derivatives

Yield Considerations

Yields for this route are generally lower (45–50%) due to competing dehydration of the hydroxyl group. However, it offers simplicity for small-scale laboratory synthesis.

Industrial-Scale Production Insights

Continuous Flow Reactor Design

Recent advancements adapt the one-pot method for continuous processing:

Waste Management

The Chinese patent emphasizes reduced "three wastes" (废气, 废水, 废渣) via:

- Solvent Recovery : 90% toluene and ethyl acetate recycled.

- Acid Neutralization : Spent sulfuric acid treated with CaCO3 to generate gypsum.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

- One-Pot Synthesis : Lowest cost ($12/kg) but racemic product.

- Enzymatic Route : High enantiopurity at elevated cost ($210/kg).

- Direct Esterification : Limited to niche applications due to moderate yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 2-((1R,5R)-5-oxocyclopent-2-en-1-yl)acetate.

Reduction: Formation of ethyl 2-((1R,5R)-5-hydroxycyclopentane-1-yl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethyl acetate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues with Cyclopentene Moieties

Key Findings :

- Polarity: The hydroxyl group in Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate enhances water solubility compared to non-polar analogs like 2-Hexylcyclopent-2-enyl acetate.

- Reactivity : The unsaturated cyclopentene ring may undergo Diels-Alder reactions, while the hydroxyl group enables derivatization (e.g., acetylation or glycosylation).

Heterocyclic Ethyl Acetate Derivatives

Key Findings :

- Biological Activity : Heterocycles like benzofuran or tetrazole impart distinct bioactivity compared to the cyclopentene core, which may prioritize use in drug discovery .

- Synthesis Complexity : Cyclopentene derivatives may require stereoselective synthesis, whereas heterocyclic analogs often utilize multicomponent reactions (e.g., imidazole synthesis in ).

Alicyclic and Aromatic Ethyl Acetates

Key Findings :

- Applications : Aromatic esters are prevalent in pharmaceuticals (e.g., Actarit), whereas alicyclic derivatives like this compound may target niche synthetic pathways .

- Synthetic Methods : Microwave-assisted enzymatic synthesis (e.g., ) contrasts with traditional acid-catalyzed esterification for simpler esters .

Biological Activity

Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate, a compound with the molecular formula C₉H₁₄O₃, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and significant research findings.

Chemical Structure and Synthesis

The compound features a cyclopentene ring with a hydroxyl group at the 5-position and an ethyl acetate moiety. Several synthetic routes have been established for its preparation, including the reaction of cyclopentadiene with ethyl bromoacetate in the presence of a base.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against specific pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. The presence of the hydroxyl group enables it to interact with biological molecules, potentially modulating inflammatory pathways. This interaction may involve the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have demonstrated that related compounds exhibit potent cytotoxic effects against various human cancer cell lines. For example, one study reported an IC(50) value of less than 1 µM for certain analogues against multiple cancer cell lines, indicating strong antiproliferative activity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | IC(50) < 1 µM in various cancer cell lines |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function.

- Enzyme Interaction : The ester group may undergo hydrolysis to release active cyclopentene derivatives that interact with enzymes and receptors.

- Inhibition of Cell Proliferation : In cancer cells, it may inhibit growth factor-stimulated proliferation and migration .

Case Studies

A notable case study involved the evaluation of a related cyclopentene derivative in vivo. The compound demonstrated significant inhibition of tumor growth in athymic mice bearing tumor xenografts, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.